molecular formula C11H20O2 B2993589 Ethyl 6,6-dimethylhept-4-enoate CAS No. 1807941-96-3

Ethyl 6,6-dimethylhept-4-enoate

Cat. No. B2993589
CAS RN: 1807941-96-3
M. Wt: 184.279
InChI Key: QBLMJNSFPVTGSN-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethylhept-4-enoate is a chemical compound with the CAS Number: 1807941-96-3 . It has a molecular weight of 184.28 and its IUPAC name is ethyl (E)-6,6-dimethylhept-4-enoate . It is in liquid form .


Molecular Structure Analysis

The molecular formula of Ethyl 6,6-dimethylhept-4-enoate is C11H20O2 . The Inchi Code is 1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+ .


Physical And Chemical Properties Analysis

Ethyl 6,6-dimethylhept-4-enoate is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Photochromic Diarylethene Precursors

A study highlights the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate leading to photochromic diarylethene. This compound, with a 4-hydroxy-4-methylcyclopent-2-ene-1-one ethene bridge, serves as a versatile precursor for producing photoactive compounds with customizable properties for potential applications in optical storage and photo-switching devices (Lvov et al., 2017).

Crystal Packing Studies

Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate explores its unique crystal packing, dominated by N⋯π and O⋯π interactions. This insight into molecular interactions could inform the design of novel materials and enhance our understanding of solid-state properties of similar ethyl esters (Zhang et al., 2011).

Synthetic Routes to Bicyclic Lactones

Another study describes the synthesis of a bicyclic lactone containing a bridgehead hydroxy group using ethyl (E)-3-(dimethylphenylsilyl)-7,8-epoxyoct-2-enoate. This work highlights a route to structures present in biologically and medicinally relevant natural products, demonstrating the utility of ethyl esters in complex molecule synthesis (Das et al., 2018).

Precursors in Materials Science

A critical review on metal alkanoates, with a focus on metal 2-ethylhexanoates, reveals their widespread application as precursors in materials science. These compounds are employed in catalysts for ring-opening polymerizations and in the painting industry, highlighting the broad utility of ethyl esters in various industrial applications (Mishra et al., 2007).

Diagnostic Imaging in Alzheimer's Disease

Research using a hydrophobic radiofluorinated derivative of an ethyl ester for positron emission tomography illustrates the potential of ethyl esters in diagnostic imaging, particularly for identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Safety and Hazards

The safety information for Ethyl 6,6-dimethylhept-4-enoate includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

ethyl (E)-6,6-dimethylhept-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMJNSFPVTGSN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C=C/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,6-dimethylhept-4-enoate

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